molecular formula C15H14O2 B1323481 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 69535-85-9

2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1323481
CAS No.: 69535-85-9
M. Wt: 226.27 g/mol
InChI Key: ZGBAXFOVTPCBRW-UHFFFAOYSA-N
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Description

2,2’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C15H14O2 It is a derivative of biphenyl, where two methyl groups are attached to the 2 and 2’ positions of the biphenyl structure, and a carboxylic acid group is attached to the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,2’-dimethylbiphenyl.

    Oxidation: The methyl groups at the 4 position are oxidized to form the carboxylic acid group. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure 2,2’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid.

Industrial Production Methods: In an industrial setting, the production of 2,2’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the carboxylic acid group.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Nitro, sulfonic, or halogenated derivatives.

Scientific Research Applications

2,2’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, while the biphenyl structure provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2,2’-Dimethylbiphenyl: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.

    4,4’-Dimethylbiphenyl: Has methyl groups at the 4 and 4’ positions, resulting in different steric and electronic properties.

    Biphenyl-4-carboxylic acid: Lacks the methyl groups, making it more polar and potentially more reactive in certain contexts.

Uniqueness: 2,2’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both methyl groups and a carboxylic acid group, which confer distinct steric and electronic properties. These features make it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

3-methyl-4-(2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-5-3-4-6-13(10)14-8-7-12(15(16)17)9-11(14)2/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBAXFOVTPCBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620377
Record name 2,2'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69535-85-9
Record name 2,2'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 2,2′-dimethyl-1,1′-biphenyl-4-carboxylate, prepared in Step 1 (15 g, 62.2 mmol) in THF (100 mL) was added 10% sodium hydroxide (100 mL) and the mixture was heated to 100° C. overnight. THF was removed under reduced pressure and the aqueous residue was washed with EtOAc. The aqueous layer was then acidified with 3N HCl to pH 2-3 and extracted with DCM. The organic phase was washed with water and dried over sodium sulfate and concentrated under reduced pressure to obtain get the title compound as a white solid (13.5 g, 95%). 1H NMR: (DMSO-d6, 400 MHz) δ 12.89 (bs, 1H), 7.89 (s, 1H), 7.82-7.80 (d, 1H), 7.32-7.23 (m, 3H), 7.19-7.11 (d, 1H), 7.07-7.05 (d, 1H), 2.04 (s, 3H), 1.98 (s, 3H). LC/MS (Method A): 227.0 (M+H)+. HPLC (Method B), Rt: 4.1 min (purity: 99.6%).
Name
methyl 2,2′-dimethyl-1,1′-biphenyl-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of methyl 2,2′-dimethyl-1,1′-biphenyl-4-carboxylate of Step A (24.7 g, 103 mmol) in tetrahydrofuran:methanol (5:1, 200 mL) was added 1N sodium hydroxide (108 mL, 108 mmol) and the reaction mixture was heated at reflux for 1 hour. The cooled reaction mixture was then concentrated in vacuo to remove organic solvents. The resulting aqueous solution was cooled to 0° C. and 2N hydrochloric acid (60 mL, 120 mmol) was added slowly followed by water (60 mL) to facilitate stirring of the precipitated product. The suspension was stirred for 1 hour at 0° C., then filtered to afford the title compound (22.6 g, 97%) as a white solid, m.p. 140-143° C. MS [(−)ESI, m/z]: 225 [M−H]−.
Name
methyl 2,2′-dimethyl-1,1′-biphenyl-4-carboxylate
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Yield
97%

Synthesis routes and methods III

Procedure details

To a solution of methyl 2,2′-dimethyl-1,1′-biphenyl-4-carboxylate of Step A (24.7 g, 103 mmol) in 5:1 tetrahydrofuran:methanol (200 mL) was added 1 M aqueous sodium hydroxide (108 mL, 108 mmol). The reaction mixture heated at reflux for 1 hour, cooled and then concentrated in vacuo to remove organic solvents. The resulting aqueous solution was cooled to 0° C. and 2 M aqueous hydrochloric acid (60 mL, 120 mmol) added slowly followed by water (60 mL) to facilitate stirring of the precipitated product. The suspension was stirred for 1 h at 0° C. then filtered to afford the title compound (22.6 g) as a white solid, m. p. 140-143° C.
Name
methyl 2,2′-dimethyl-1,1′-biphenyl-4-carboxylate
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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